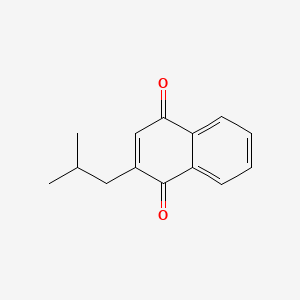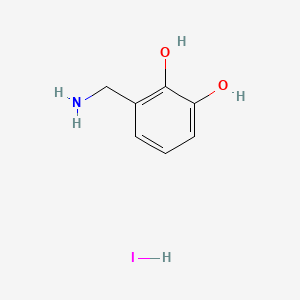
1,4-Naphthalenedione, 2-(2-methylpropyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Naphthalenedione, 2-(2-methylpropyl)- is a derivative of 1,4-naphthoquinone. This compound is characterized by the presence of a naphthalene ring with two carbonyl groups at the 1 and 4 positions, and a 2-(2-methylpropyl) substituent. It is known for its diverse biological activities and is used in various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-naphthalenedione, 2-(2-methylpropyl)- typically involves the alkylation of 1,4-naphthoquinone. One common method is the Friedel-Crafts alkylation, where 1,4-naphthoquinone reacts with 2-methylpropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Naphthalenedione, 2-(2-methylpropyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form hydroquinone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols can react with the carbonyl groups under mild conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted naphthoquinone derivatives.
Applications De Recherche Scientifique
1,4-Naphthalenedione, 2-(2-methylpropyl)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential as an antimicrobial and antifungal agent.
Medicine: Investigated for its anticancer properties and its ability to inhibit certain enzymes.
Industry: Used in the production of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of 1,4-naphthalenedione, 2-(2-methylpropyl)- involves its ability to undergo redox reactions. The compound can accept and donate electrons, making it an effective oxidizing or reducing agent. This redox activity is crucial for its biological effects, such as enzyme inhibition and antimicrobial activity. The compound can interact with molecular targets such as enzymes and cellular components, disrupting their normal function and leading to cell death.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Naphthoquinone: The parent compound, known for its redox properties and biological activities.
2-Methyl-1,4-naphthoquinone:
2-Chloro-1,4-naphthoquinone: Known for its antimicrobial properties.
Uniqueness
1,4-Naphthalenedione, 2-(2-methylpropyl)- is unique due to its specific substituent, which imparts distinct chemical and biological properties. The 2-(2-methylpropyl) group enhances its lipophilicity, potentially improving its ability to penetrate biological membranes and interact with intracellular targets.
Propriétés
| 73377-70-5 | |
Formule moléculaire |
C14H14O2 |
Poids moléculaire |
214.26 g/mol |
Nom IUPAC |
2-(2-methylpropyl)naphthalene-1,4-dione |
InChI |
InChI=1S/C14H14O2/c1-9(2)7-10-8-13(15)11-5-3-4-6-12(11)14(10)16/h3-6,8-9H,7H2,1-2H3 |
Clé InChI |
WOEIWIRKOWGTMQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC1=CC(=O)C2=CC=CC=C2C1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[3-Methyl-1-(4-nitrophenyl)-1H-pyrazol-5-yl]benzamide](/img/structure/B14449084.png)

